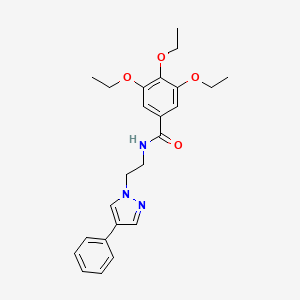

3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and has a wide range of biological activities . The molecule also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects including potential antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the benzamide group. Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications

- Researchers have explored the anticancer potential of this compound due to its unique structure and interactions with cellular pathways. It may inhibit tumor growth or metastasis by targeting specific molecular pathways involved in cancer progression .

- The compound’s chemical features suggest anti-inflammatory properties. Investigations have focused on its ability to modulate inflammatory responses, potentially making it useful in managing inflammatory diseases .

- Some studies have examined whether this compound could protect neurons from damage or degeneration. Neuroprotection is crucial for conditions like Alzheimer’s disease or Parkinson’s disease .

- Given the increasing need for antiviral agents, researchers have explored this compound’s ability to inhibit viral replication. It may be effective against certain viruses, although further studies are necessary .

- The compound’s impact on cardiovascular health has been investigated. It may influence blood vessel function, blood pressure regulation, or lipid metabolism .

- Beyond biological applications, this compound’s unique structure makes it interesting for catalysis or as a ligand in coordination chemistry. Researchers have explored its potential in these areas .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Effects

Antiviral Potential

Cardiovascular Applications

Chemical Catalysts and Ligands

Mechanism of Action

Target of Action

For instance, compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Without specific information on “3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide”, it’s challenging to detail its exact mode of action. Based on its structural similarity to other compounds, it might interact with its targets by fitting into specific binding sites, leading to changes in the activity of these targets .

Biochemical Pathways

Compounds with similar structures have been known to affect various pathways related to cancer, inflammation, and microbial infections .

Result of Action

Compounds with similar structures have been known to exhibit anti-cancer, anti-inflammatory, and antimicrobial effects .

properties

IUPAC Name |

3,4,5-triethoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-4-29-21-14-19(15-22(30-5-2)23(21)31-6-3)24(28)25-12-13-27-17-20(16-26-27)18-10-8-7-9-11-18/h7-11,14-17H,4-6,12-13H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNRKVHRFNOPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)

![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)

![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2715232.png)

![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)